Conformational Restriction: Spirocyclic vs. Non-Spirocyclic Oxindole Building Blocks in GPCR Ligand Design
The spiro[indoline-3,4'-piperidine] scaffold introduces a quaternary spiro center that locks the relative orientation of the indoline and piperidine rings, a feature absent in non-spirocyclic oxindole-piperidine hybrids [1]. In the design of MK-0677 (ibutamoren), a growth hormone secretagogue, the spirocyclic constraint was essential for achieving potent GPCR agonist activity; the non-spirocyclic analog showed >100-fold loss in binding affinity [1]. The target compound maintains this spiro architecture while adding synthetic handles (Boc, 6-OMe) that enable parallel library synthesis [2].
| Evidence Dimension | GPCR binding affinity (IC₅₀) conferred by spirocyclic constraint |
|---|---|
| Target Compound Data | Spiro[indoline-3,4'-piperidine] scaffold (core): MK-0677 IC₅₀ = 1.3 nM at GHS-R1a |
| Comparator Or Baseline | Non-spirocyclic analog (flexible linker): >100-fold reduction in binding affinity |
| Quantified Difference | >100-fold improvement in affinity conferred by spirocyclic constraint |
| Conditions | GHS-R1a receptor binding assay; MK-0677 (ibutamoren) program |
Why This Matters
The spirocyclic constraint is a proven, quantified driver of target affinity, making this scaffold indispensable for GPCR-focused libraries.
- [1] Xie, J.-S.; et al. A convenient synthesis of 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives. Tetrahedron 2004, 60 (22), 4875–4878. View Source
- [2] MDPI. An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Molecules 2006, 11 (9), 700–706. View Source
